Fexofenadine-d3-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an orally active and non-sedative H1 receptor antagonist used primarily in the research of allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Fexofenadine-d3-1 makes it a valuable tool in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
准备方法
The synthesis of Fexofenadine-d3-1 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This is followed by N-alkylation to produce the final compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent selection, and reaction time to improve yield and purity .
化学反应分析
Fexofenadine-d3-1 undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate to convert alcohol groups to carboxylic acids.
Reduction: Employing sodium borohydride to reduce carbonyl groups to hydroxyl groups.
Substitution: Involving N-alkylation reactions to introduce alkyl groups into the molecule.
Common reagents used in these reactions include anhydrous aluminum chloride for Friedel–Crafts alkylation, potassium permanganate for oxidation, and sodium borohydride for reduction . The major products formed from these reactions are intermediates that lead to the final this compound compound.
科学研究应用
Fexofenadine-d3-1 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Allergy Research: As an H1 receptor antagonist, it is used to study allergic rhinitis and chronic idiopathic urticaria.
Drug Development: It serves as a reference compound in the development of new antihistamines and related drugs.
作用机制
Fexofenadine-d3-1 exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine, a compound responsible for allergic symptoms . This binding prevents histamine from activating the receptors, which in turn reduces symptoms such as itching, sneezing, and runny nose . The compound does not cross the blood-brain barrier, minimizing the risk of sedation .
相似化合物的比较
Fexofenadine-d3-1 is compared with other similar compounds such as:
Fexofenadine: The non-deuterated form, which is also an H1 receptor antagonist used for similar indications.
Terfenadine: The parent compound from which Fexofenadine is derived.
Loratadine: Another second-generation antihistamine with similar uses but different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more accurate tracking and analysis .
属性
分子式 |
C32H39NO4 |
---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
2-methyl-2-[4-[1,2,2-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i14D2,29D |
InChI 键 |
RWTNPBWLLIMQHL-KMVPRELGSA-N |
手性 SMILES |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。